4,8-Dimethyltridecane

描述

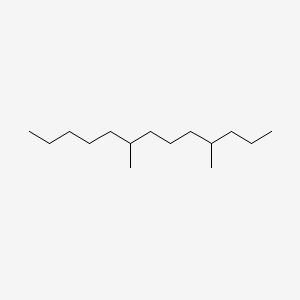

4,8-Dimethyltridecane is a chemical compound with the molecular formula C15H32 This compound is characterized by its structure, which includes a tridecane backbone with two methyl groups attached at the 4th and 8th positions . It is a colorless liquid with low solubility and volatility at room temperature .

属性

CAS 编号 |

55030-62-1 |

|---|---|

分子式 |

C15H32 |

分子量 |

212.41 g/mol |

IUPAC 名称 |

4,8-dimethyltridecane |

InChI |

InChI=1S/C15H32/c1-5-7-8-11-15(4)13-9-12-14(3)10-6-2/h14-15H,5-13H2,1-4H3 |

InChI 键 |

IRMGDQSAWLAMIV-UHFFFAOYSA-N |

规范 SMILES |

CCCCCC(C)CCCC(C)CCC |

产品来源 |

United States |

准备方法

The synthesis of 4,8-Dimethyltridecane can be achieved through various chemical reactions. One common method involves the alkylation of tridecane with methylating agents under specific reaction conditions. Industrial production methods may involve catalytic processes to ensure high yield and purity. The exact synthetic routes and reaction conditions can vary depending on the desired scale and application .

化学反应分析

4,8-Dimethyltridecane undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are alcohols, ketones, or carboxylic acids, depending on the reaction conditions.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst. The primary products are alkanes with fewer carbon atoms.

Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine), are common.

科学研究应用

4,8-Dimethyltridecane has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and intermediate in organic synthesis. Its unique structure makes it valuable for studying reaction mechanisms and kinetics.

Biology: This compound can be used in the study of lipid metabolism and as a model compound for understanding the behavior of similar aliphatic hydrocarbons in biological systems.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and delivery systems.

Industry: It is utilized in the production of lubricants, plasticizers, and other industrial chemicals.

作用机制

The mechanism of action of 4,8-Dimethyltridecane involves its interaction with various molecular targets and pathways. In biological systems, it may interact with lipid membranes, affecting their fluidity and function. Its hydrophobic nature allows it to integrate into lipid bilayers, potentially influencing membrane-associated processes .

相似化合物的比较

4,8-Dimethyltridecane can be compared with other similar alkanes, such as:

Tridecane: The parent compound without methyl substitutions.

2,6-Dimethyltridecane: Another isomer with methyl groups at different positions.

Hexadecane: A longer-chain alkane with similar properties but different applications.

The uniqueness of this compound lies in its specific methyl group positioning, which influences its chemical reactivity and physical properties .

生物活性

4,8-Dimethyltridecane (C15H32) is a saturated hydrocarbon belonging to the class of aliphatic compounds. It is characterized by its branched structure, which can influence its biological activity. This article reviews the biological activities associated with this compound, including its potential applications in various fields such as microbiology, pharmacology, and environmental science.

This compound is a long-chain alkane with the following properties:

- Molecular Formula : C15H32

- Molecular Weight : 212.43 g/mol

- Structure : The compound features two methyl groups attached to the fourth and eighth carbon atoms of a straight-chain tridecane.

Antimicrobial Properties

Recent studies have indicated that certain aliphatic hydrocarbons, including this compound, exhibit antimicrobial properties. The compound has been shown to inhibit the growth of various bacteria and fungi. For instance, research on microbial degradation of rubber has highlighted that compounds like this compound are produced during the degradation process and may play a role in inhibiting pathogenic microbes .

Microbial Degradation Study

A study investigating the microbial degradation of natural rubber identified this compound as a product of microbial metabolism. The research utilized gas chromatography-mass spectrometry (GC-MS) to analyze the volatile compounds produced during degradation. The presence of such hydrocarbons suggests potential applications in bioremediation and environmental cleanup efforts .

Flavor Compound Production

Another study focused on the production of flavor compounds through fermentation processes involving Bacillus subtilis. Although primarily aimed at flavor enhancement, the findings indicated that various volatile compounds, including hydrocarbons similar to this compound, were produced with notable antioxidant and antimicrobial activities . This suggests that this compound could be a candidate for further exploration in food science and preservation.

Comparative Analysis of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。